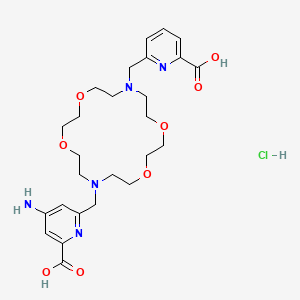

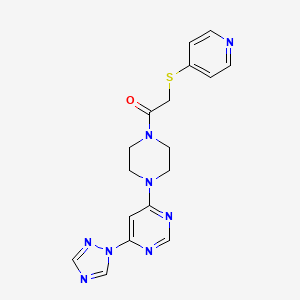

![molecular formula C17H12O4 B2990309 2-[2-(2-Furyl)-2-oxoethyl]-3-methylnaphthoquinone CAS No. 130836-95-2](/img/structure/B2990309.png)

2-[2-(2-Furyl)-2-oxoethyl]-3-methylnaphthoquinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[2-(2-Furyl)-2-oxoethyl]-3-methylnaphthoquinone (2FOMNQ) is a naturally occurring compound that is found in plants and fungi. It is a quinone-containing molecule, which means it contains two carbonyl groups, and is a member of the naphthoquinone family. 2FOMNQ has been studied for its potential biological and pharmacological activities, and is currently being investigated for its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry

Naphthoquinones can act as ligands in coordination compounds due to their ability to donate electrons from the quinone oxygen atoms. The furanyl group in the compound could potentially introduce additional coordination sites or influence the electronic properties of the ligand. This can lead to the formation of novel metal complexes with unique structural and electronic characteristics, which are valuable in the study of coordination chemistry .

Medicinal Chemistry

The structural motif of naphthoquinones is present in several naturally occurring compounds with medicinal properties. Derivatives like “2-[2-(2-Furyl)-2-oxoethyl]-3-methylnaphthoquinone” are often explored for their potential therapeutic applications, including their role as anti-cancer, anti-microbial, and anti-inflammatory agents. The furanyl group could modify the compound’s interaction with biological targets, enhancing its activity or specificity .

Material Sciences

Furanyl groups can undergo chemical and electrochemical oxidation to form polymers with photophysical properties. When attached to a naphthoquinone system, these polymers may exhibit novel properties such as enhanced conductivity or unique optical characteristics, making them suitable for applications in material sciences, particularly in the development of organic electronic devices .

Catalysis

Naphthoquinone derivatives can serve as catalysts in various chemical reactions due to their redox-active nature. The introduction of a furanyl group might influence the catalytic activity by altering the redox potential of the compound. This can be particularly useful in oxidation reactions or in the development of photocatalysts for sustainable energy applications .

Biomass Conversion

The furan moiety is a key component in the transformation of biomass into valuable chemicals. It can be derived from the catalytic conversion of sugars found in biomass. Compounds like “2-[2-(2-Furyl)-2-oxoethyl]-3-methylnaphthoquinone” may play a role in the development of new pathways for the production of bio-based chemicals, contributing to the advancement of green chemistry .

Urease Inhibition

Furanyl-naphthoquinone derivatives have been studied for their urease inhibitory activity, which is important in the treatment of certain diseases caused by bacteria that produce urease. The specific structure of “2-[2-(2-Furyl)-2-oxoethyl]-3-methylnaphthoquinone” could be explored for its potential to act as a urease inhibitor, offering a new avenue for therapeutic intervention .

Eigenschaften

IUPAC Name |

2-[2-(furan-2-yl)-2-oxoethyl]-3-methylnaphthalene-1,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O4/c1-10-13(9-14(18)15-7-4-8-21-15)17(20)12-6-3-2-5-11(12)16(10)19/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBWRJTMNOXSEAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(2-Furyl)-2-oxoethyl]-3-methylnaphthoquinone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

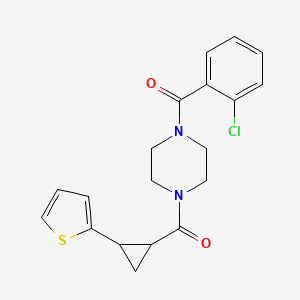

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-3-yl)methanone](/img/structure/B2990232.png)

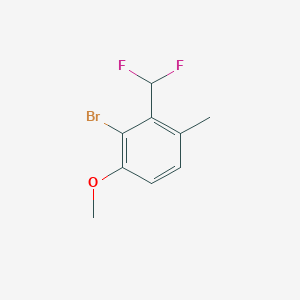

![2-(4-Chlorophenyl)-4-((4-methoxybenzyl)thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2990233.png)

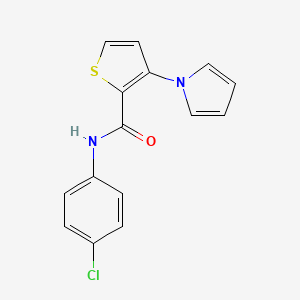

![6-bromo-4-phenyl-N-[2-(trifluoromethyl)phenyl]quinazolin-2-amine](/img/structure/B2990234.png)

![3,4-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2990237.png)

![1-(4-phenylpiperazin-1-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2990244.png)

![N-(3,5-dimethylphenyl)-N-methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2990248.png)